molecular formula C20H42O2 B1630780 1,20-Eicosanediol CAS No. 7735-43-5

1,20-Eicosanediol

Cat. No. B1630780
CAS RN: 7735-43-5
M. Wt: 314.5 g/mol
InChI Key: PGMMMHFNKZSYEP-UHFFFAOYSA-N
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Description

1,20-Eicosanediol is a long-chain fatty alcohol . It has the molecular formula C20H42O2 and a molecular weight of 314.5463 .


Molecular Structure Analysis

1,20-Eicosanediol contains a total of 63 bonds, including 21 non-H bonds, 19 rotatable bonds, 2 hydroxyl groups, and 2 primary alcohols . It also has a molar refractivity of 97.8±0.3 cm³ .


Physical And Chemical Properties Analysis

1,20-Eicosanediol has a density of 0.9±0.1 g/cm³, a boiling point of 431.0±18.0 °C at 760 mmHg, and a flash point of 181.3±15.8 °C . It also has a polar surface area of 40 Ų and a molar volume of 353.7±3.0 cm³ .

Scientific Research Applications

Biodegradable Polyester Production

1,20-Eicosanediol has been utilized in the development of biodegradable polyesters. Soares et al. (2017) synthesized a biodegradable polyester named poly(1,20-eicosanediyl 2,5-furandicarboxylate) (PE20F) using 1,20-eicosanediol and 2,5-furandicarboxylic acid. This new polymer, derived from renewable resources, was extensively characterized and showed promising properties for various applications due to its biodegradability and physical characteristics, such as a melting temperature of 107°C and a glass transition around 7°C (Soares et al., 2017).

Solid-State NMR Analyses

Kuwabara et al. (2000) and (2001) conducted solid-state NMR analyses to study the crystalline phase transitions of 1,20-eicosanediol. They investigated the structure and dynamics of its monoclinic and hexagonal crystals, providing insights into the physical properties of this compound at different temperatures and phases (Kuwabara et al., 2000); (Kuwabara et al., 2001).

Safety And Hazards

1,20-Eicosanediol is associated with several hazard statements, including H302 (harmful if swallowed), H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . Precautionary measures should be taken when handling this compound .

properties

IUPAC Name

icosane-1,20-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H42O2/c21-19-17-15-13-11-9-7-5-3-1-2-4-6-8-10-12-14-16-18-20-22/h21-22H,1-20H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGMMMHFNKZSYEP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCCCCCCCCCO)CCCCCCCCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H42O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80399727
Record name 1,20-Eicosanediol
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

314.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name 1,20-Eicosanediol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0040982
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Product Name

1,20-Eicosanediol

CAS RN

7735-43-5
Record name 1,20-Eicosanediol
Source CAS Common Chemistry
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,20-Eicosanediol
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,20-Eicosanediol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80399727
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,20-Eicosanediol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0040982
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

111 - 112 °C
Record name 1,20-Eicosanediol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0040982
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Synthesis routes and methods I

Procedure details

Icosane-1,20-diol was synthesized according to Yoon et al., J. Org. Chem. 1973, 38(16), 2786-2792. Briefly, under N2 atmosphere to 25 g eicosanedioic acid 100 ml THF was added. Then 474.5 ml of borane/THF complex was added dropwise over 1.5 hours. The mixture was refluxed over night before 200 ml THF/H2O 1:1 were added dropwise. Under further stirring 100 g NaHCO3 dissolved in 250 ml H2O was added and two hours later 1000 ml H2O was added to the mixture and the precipitate was removed by filtration. At the next day and the day after next a white precipitate was removed by filtration from the mixture, dried and recrystallized from acetic acid ethyl ester. The product was characterized by thin layer chromatography and 1H-NMR.
Quantity
100 mL
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100 g
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250 mL
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1000 mL
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Synthesis routes and methods II

Procedure details

Hydrogenation of 10-eicosene-1,20-diol: Two hundred fifty grams of the 10-eicosene-1,20-diol were placed in a twelve liter flask outfitted with a heating mantle, mechanical stirrer, condenser, and nitrogen inlet. Three liters of xylenes were added. Two equivalents each tributylamine and toluenesulfonhydrazide were added. Stirring and nitrogen flow were initiated and the solution slowly heated until the reaction was at reflux. The reaction was refluxed overnight, and then cooled to room temperature. The product, 1,20-eicosanediol, precipitated from solution and was filtered, washing with methanol. The crude product was recrystallized once from methanol, yielding white crystals with a melting point of about 101° C. The product was 99% pure by gas chromatography. IR(KBr): 3419, 3357, 2919, 2848, 1469, 1355, 1321, 1124, 1055, 1034, 999, 969, 722, 610, 502 cm−1; 1H NMR(300 MHz, toluene-d8, elevated temperature): * 3.3 (t, 4H), 1.3 (bd, 36H), 0.5 (m, 2H).
Name
10-eicosene-1,20-diol
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0 (± 1) mol
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10-eicosene-1,20-diol
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xylenes
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Citations

For This Compound
76
Citations
K Kuwabara, F Horii, Y Ogawa - Journal of Molecular Structure, 2000 - Elsevier
The structure and dynamics for the monoclinic and hexagonal crystals of 1,20-eicosanediol (HO–(CH 2 ) 20 –OH) have been investigated mainly by solid-state 13 C and 1 H NMR …
Number of citations: 11 www.sciencedirect.com
MJ Soares, PK Dannecker, C Vilela, J Bastos… - European Polymer …, 2017 - Elsevier
Furanic-very-long-aliphatic polyester based on 2,5-furandicarboxylic acid and 1,20-eicosanediol was introduced as a new polymer from renewable resources that is biodegradable. …
Number of citations: 47 www.sciencedirect.com
K Kuwabara, F Horii, Y Ogawa - Journal of Molecular Structure, 2001 - Elsevier
Studies on the orthorhombic and hexagonal phases of α,ω-alkanediols have been performed by solid-state NMR. In the cross-polarization/magic angle spinning 13 C NMR spectrum for …
Number of citations: 4 www.sciencedirect.com
WV Korshak, SV Vinogradova - Bulletin of the Academy of Sciences of the …, 1953 - Springer
A study has been made of the polycondensation of 1,20-eicosanediol with succinic, glutaric, adipic, pimelic, suberic, azelaic, and sebacic acids and with esters of oxalic and malonic …
Number of citations: 4 link.springer.com
J Trzaskowski, D Quinzler, C Bährle… - Macromolecular rapid …, 2011 - Wiley Online Library
Self‐metathesis of undecenoic acid with [(PCy 3 ) 2 Cl 2 RuCHPh] (2), followed by exhaustive hydrogenation yielded pure 1,20‐eicosanedioic acid (5) (>99%) free of side‐products …
Number of citations: 99 onlinelibrary.wiley.com
VV Korshak, SV Vinogradova - Bulletin of the Academy of Sciences of the …, 1953 - Springer
A study has been made of the polycondensation of acid adipic esters of glycols, namely, the acid diadipic esters of ethylene glycol and of 1,20-eicosanediol. 2. It has been shown that …
Number of citations: 3 link.springer.com
K Kuwabara, F Horii, Y Ogawa - Journal of molecular structure, 2002 - Elsevier
Solid-state 13 C NMR measurements have been carried out for the first time for the pure n-alkanethiol (nC n H 2n+1 SH) and α,ω-alkanedithiol (HS–(CH 2 ) n –SH) crystals to …
Number of citations: 4 www.sciencedirect.com
S Chanda - 2017 - etd.iisc.ac.in
Block copolymers can self-assemble into a variety of periodic nanostructures and therefore, are promising candidates for a diverse range of applications. While self-assembly of block …
Number of citations: 0 etd.iisc.ac.in
T Nakaya, H Shoji, M Imoto - Journal of Macromolecular Science …, 1988 - Taylor & Francis
Within the past 15 years, a considerable amount of our effort has been directed toward the syntheses and properties of the polymers containing phosphatidylethanolamine [1, 2] and …
Number of citations: 8 www.tandfonline.com
E De - 1997 - Springer
Number of citations: 0

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